Cas no 3022-11-5 (4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-)
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-
- D-Luciferin 6'-methyl ether sodium salt
- D-LUCIFERIN, 6'-METHYL ETHER
- 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- 4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolinecarboxylic acid
- FT-0634606
- SCHEMBL10081243
- D-Luciferin 6'-methyl ether
- 3022-11-5
- CS-0882290
- HY-D1904
- 4,5-dihydro-2-[6-methoxy-2-benzothiazolyl]-4-thiazolinecarboxylic acid sodium salt
- DTXSID00392179
-
- MDL: MFCD00135794
- Inchi: 1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16)
- InChI Key: ZTQKCGHSTKIWFW-UHFFFAOYSA-N
- SMILES: S1C(C2=NC3C=CC(=CC=3S2)OC)=NC(C(=O)O)C1
Computed Properties
- Exact Mass: 315.99500
- Monoisotopic Mass: 294.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 125Ų
Experimental Properties
- PSA: 128.15000
- LogP: 0.35240
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)- Security Information
- WGK Germany:3
- Storage Condition:−20°C
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-215271-10 mg |
Luciferin 6'-methyl ether sodium salt, |
3022-11-5 | 10mg |
¥707.00 | 2023-05-31 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-215271-10mg |
Luciferin 6'-methyl ether sodium salt, |
3022-11-5 | 10mg |
¥707.00 | 2023-09-05 |
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)- Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-
Introduction to 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl) and Its CAS No. 3022-11-5
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl), identified by the chemical compound code CAS No. 3022-11-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its dual thiazole scaffold and methoxy-substituted benzothiazole moiety, contribute to its unique chemical properties and biological interactions.
The molecular structure of 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl) consists of a central thiazole ring fused with a carboxylic acid group at the 4-position and a dihydrothiazole ring at the 5-position. The presence of the 6-methoxy-2-benzothiazolyl group at the 2-position introduces additional complexity and functionality, enhancing its potential as a pharmacophore. This arrangement not only influences its solubility and stability but also modulates its interactions with biological targets.
In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl) make it a promising candidate for further exploration in drug discovery and development.
One of the most compelling aspects of this compound is its potential to interact with various biological targets. The thiazole ring is known to be a key structural motif in many bioactive molecules, often participating in hydrogen bonding and hydrophobic interactions with proteins and enzymes. The methoxy group on the benzothiazole moiety further enhances its ability to engage with biological systems, providing additional binding sites and functional groups that can be exploited for therapeutic purposes.
Recent studies have highlighted the importance of thiazole derivatives in modulating enzyme activity and receptor binding. For instance, modifications in the thiazole ring can significantly alter the binding affinity and selectivity of these compounds towards target proteins. The presence of both thiazole and benzothiazole rings in 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl) suggests that it may exhibit enhanced binding properties compared to simpler thiazole derivatives.
The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the carboxylic acid group at the 4-position and the dihydrothiazole ring at the 5-position are critical steps that must be carefully controlled. Additionally, the methoxy-substituted benzothiazolyl group adds complexity to the synthetic route, necessitating advanced techniques such as palladium-catalyzed cross-coupling reactions.
Once synthesized, 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl) can be subjected to various pharmacological assays to evaluate its biological activity. These assays may include enzyme inhibition studies, cell-based assays for cytotoxicity and proliferation, and interaction studies with specific protein targets. The results from these assays will provide valuable insights into its potential therapeutic applications.
The compound's structural features also make it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can predict how 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl) interacts with biological targets at an atomic level. This information can guide the design of analogs with improved potency and selectivity.
In conclusion,4-Thiazolecarboxylic acid, CAS No.3022115, represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at developing novel therapeutic agents. As research in this area continues to advance,4-Thiazolecarboxylic acid, CAS No.3022115, is likely to play an important role in future drug development pipelines.
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